[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride
Overview
Description
“[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride” is a chemical compound with the molecular formula C5H9N3.2ClH . It is a solid substance at room temperature . The compound is provided by ChemBridge Corporation .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H9N3.2ClH/c6-2-5-8-4-1-3-7-8;;/h1,3-4H,2,5-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 184.07 .Scientific Research Applications
Catalytic Applications
(Pyrazolylethyl-amine)zinc(II) carboxylate complexes, including derivatives of 2-(1H-pyrazol-1-yl)ethyl-amine, have been studied for their catalytic activity in copolymerization reactions. These complexes show significant potential in the copolymerization of CO2 and cyclohexene oxide to form poly(cyclohexene carbonate), highlighting an environmentally friendly approach to polymer synthesis with moderate molecular weights and high selectivity under solvent-free conditions (Matiwane et al., 2020).
Ligand Synthesis
Flexible ligands such as bis[2-(pyrazol-1-yl)ethyl] ethers and related compounds have been synthesized using a superbasic medium. These ligands, derived from reactions involving 2-(1H-pyrazol-1-yl)ethyl-amine, are crucial for constructing complex molecules and have potential applications in coordination chemistry and catalysis (Potapov et al., 2007).
Antimicrobial Activity
Compounds synthesized from 2-(1H-pyrazol-1-yl)ethyl-amine, such as 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, have been evaluated for their antimicrobial activity. These studies reveal the potential of such compounds in developing new antimicrobial agents (Asif et al., 2021).
Polymerization Catalysts
Nickel(II) complexes based on pyrazolylamine ligands, derived from 2-(1H-pyrazol-1-yl)ethyl-amine, have been shown to catalyze the oligomerization and polymerization of ethylene. The activity of these catalysts is influenced by the choice of co-catalyst and solvent, showcasing their versatility in producing a range of polymeric materials (Obuah et al., 2014).
Antitubercular Studies
Homopiperazine-pyrimidine-pyrazole hybrids, which include 2-(1H-pyrazol-1-yl)ethyl-amine motifs, have been synthesized and evaluated for their antitubercular activity. These studies underscore the potential of such compounds in the development of new treatments for tuberculosis, with several hybrids showing promising activity against M. tuberculosis strains (Vavaiya et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing the pyrazole moiety are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .
properties
IUPAC Name |
2-pyrazol-1-ylethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c6-2-5-8-4-1-3-7-8;;/h1,3-4H,2,5-6H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFBIJLSCMHPFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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